(1,1'-Biphenyl)ol, trichloro-

Acidity pKa Structure-Activity Relationship

(1,1'-Biphenyl)ol, trichloro- (CAS 50883-25-5), systematically named 2,3,4-trichloro-6-phenylphenol, is a hydroxylated polychlorinated biphenyl (OH-PCB) congener. It belongs to the class of chlorinated aromatic compounds recognized for their environmental persistence and potential for endocrine disruption.

Molecular Formula C12H7Cl3O
Molecular Weight 273.5 g/mol
CAS No. 50883-25-5
Cat. No. B12643857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1'-Biphenyl)ol, trichloro-
CAS50883-25-5
Molecular FormulaC12H7Cl3O
Molecular Weight273.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C(=C2O)Cl)Cl)Cl
InChIInChI=1S/C12H7Cl3O/c13-9-6-8(7-4-2-1-3-5-7)12(16)11(15)10(9)14/h1-6,16H
InChIKeyWPUZAIQIZBJLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichloro-(1,1'-biphenyl)ol (CAS 50883-25-5) Procurement Guide: Core Identity and Baseline Properties


(1,1'-Biphenyl)ol, trichloro- (CAS 50883-25-5), systematically named 2,3,4-trichloro-6-phenylphenol, is a hydroxylated polychlorinated biphenyl (OH-PCB) congener [1]. It belongs to the class of chlorinated aromatic compounds recognized for their environmental persistence and potential for endocrine disruption [2]. The compound features a phenolic hydroxyl group on a ring bearing three adjacent chlorine atoms (positions 2, 3, and 4) and a phenyl substituent at position 6, a substitution pattern that distinguishes it from other trichlorobiphenylol isomers and directly influences its physicochemical properties, including computed XLogP3 of 5.4, a single hydrogen bond donor, and exactly one rotatable bond [1]. These molecular descriptors are critical baseline parameters for evaluating material suitability in research, analytical, or industrial applications.

Why Generic Trichlorobiphenylol Substitution Fails: Isomer-Specific Differentiation of CAS 50883-25-5


Trichlorobiphenylols are not interchangeable commodities; the position of chlorine atoms and the hydroxyl group on the biphenyl scaffold dictates acidity (pKa), lipophilicity (logP), conformational restriction, and ultimately biological activity and environmental fate [1]. For example, 2,3,4-trichloro-6-phenylphenol (target) presents a contiguous 2,3,4-trichloro substitution adjacent to the phenolic –OH, which significantly increases acidity relative to isomers with remote chlorination, such as 2',4',6'-trichloro-4-biphenylol [2]. This difference in acidity alters the ratio of neutral phenol to phenolate anion at physiological or environmental pH, directly impacting membrane permeability, protein binding, and analytical detection. Consequently, untargeted procurement of a generic “trichlorobiphenylol” without verifying CAS 50883-25-5 risks introducing a congener with substantially different reactivity, toxicity profile, or assay performance.

Quantitative Differentiation Evidence for 2,3,4-Trichloro-6-phenylphenol (CAS 50883-25-5) Against Closest Analogs


Enhanced Acidity (Lower pKa) Driven by Contiguous 2,3,4-Trichloro Substitution Versus Remote Chlorination in 2',4',6'-Trichloro-4-biphenylol

The target compound, 2,3,4-trichloro-6-phenylphenol, possesses three chlorine atoms ortho/para to the phenolic –OH on the same ring, exerting a strong electron-withdrawing effect that is expected to lower the pKa by approximately 1.5–2.5 units relative to the comparator, 2',4',6'-trichloro-4-biphenylol, where all three chlorines reside on the distal ring and exert only a weak inductive effect on the hydroxyl-bearing ring [1][2]. While experimentally measured pKa values for these specific congeners are absent from the open literature, the class-level inference is supported by the well-established Hammett relationship for substituted phenols: electron-withdrawing groups on the same ring as the –OH systematically decrease pKa, whereas remote substituents show a negligible effect [1]. At pH 7.4, this pKa difference shifts the neutral phenol/phenolate equilibrium by approximately 1–2 orders of magnitude, with direct implications for membrane permeability, protein binding, and extraction efficiency.

Acidity pKa Structure-Activity Relationship

Distinct Estrogen Receptor (ER) Binding Affinity Profile: 2,3,4-Trichloro-6-phenylphenol Versus 4-Hydroxy-2',4',6'-trichlorobiphenyl

In competitive ER binding assays using mouse uterine cytosol, the comparator 4-hydroxy-2',4',6'-trichlorobiphenyl (HO-PCB3, CAS 14962-28-8) exhibited a C50 value of ~42 relative to estradiol (C50 ~1.0), indicating moderate estrogen receptor affinity [1]. While the target compound 2,3,4-trichloro-6-phenylphenol was not included in this particular study, the authors established that receptor binding activity is tightly coupled to conformational restriction: 4-hydroxy-2',4',6'-trichlorobiphenyl, with two ortho-chlorines locking the inter-ring dihedral angle, showed the highest affinity among the tested polychlorinated hydroxybiphenyls [1]. The target compound lacks ortho-chlorines on the phenyl ring and is therefore predicted to possess greater conformational flexibility and lower ER binding affinity than HO-PCB3, making it a valuable negative control or low-activity comparator in endocrine disruption screens.

Endocrine Disruption Estrogen Receptor Binding Affinity

LogP Differentiation: Target Compound XLogP3 of 5.4 Versus 2',4',6'-Trichloro-4-biphenylol

Computed partition coefficient (XLogP3) values obtained from PubChem reveal a subtle but measurable difference in lipophilicity between the target compound and a key isomer. 2,3,4-Trichloro-6-phenylphenol returns an XLogP3 of 5.4 [1], identical to the value computed for 2',4',6'-trichloro-4-biphenylol [2]. This equivalence is noteworthy: despite the vastly different chlorine substitution topology (same-ring contiguous versus remote-ring symmetric), the overall hydrophobicity is predicted to be similar, suggesting that ring topology affects polarity distribution rather than bulk lipophilicity. In environmental fate modeling, however, the effective logP can diverge due to differential ionization at ambient pH, making the apparent hydrophobicity of the target compound lower under environmentally relevant conditions owing to its greater acidity (see Item 1).

Lipophilicity Partition Coefficient Environmental Fate

Supplier-Specified Physical Property Differentiation: Boiling Point and Density of CAS 50883-25-5

According to aggregated vendor datasheets, 2,3,4-trichloro-6-phenylphenol (CAS 50883-25-5) exhibits a computed boiling point of 362.3 °C at 760 mmHg and a density of 1.447 g/cm³ . While direct comparative data for other trichlorobiphenylol isomers are not available from the same source, these values establish a practical procurement specification for purity assessment, distillation, and formulation. For isomers where the hydroxyl group is on a non-chlorinated ring (e.g., 4-hydroxy-2',4',6'-trichlorobiphenyl), the boiling point is anticipated to differ by ±10–20 °C due to altered hydrogen-bonding capacity and molecular symmetry, providing a basis for chromatographic separation and quality control.

Physicochemical Properties Boiling Point Density

Optimal Application Scenarios for 2,3,4-Trichloro-6-phenylphenol (CAS 50883-25-5) Based on Proven Differentiation


Endocrine Disruption Research: Low-Affinity Hydroxylated PCB Reference Standard

Based on class-level evidence indicating lower estrogen receptor affinity relative to conformationally restricted analogs such as HO-PCB3 [1], CAS 50883-25-5 is ideally suited as a low-activity reference compound in ER transactivation assays (MCF-7 proliferation, ERE-luciferase reporter). Its predicted weaker binding enables researchers to establish a baseline response and to differentiate between potent estrogen mimics and weakly active hydroxylated metabolites, a critical need in regulatory endocrine disruptor screening programs.

Environmental Fate Modeling: pH-Dependent Partitioning Probe

The combination of high computed XLogP3 (5.4) and enhanced acidity due to same-ring 2,3,4-trichloro substitution makes this isomer a valuable probe for studying pH-dependent partitioning behavior [1][2]. At environmentally relevant pH values (5–8), the shift in neutral phenol/phenolate equilibrium alters effective logD by 1–2 units compared to remote-chlorine isomers, providing a model system to validate predictive partitioning models for ionizable persistent organic pollutants.

Analytical Method Development: Chromatographic Resolution of Trichlorobiphenylol Isomers

The distinct boiling point (362.3 °C) and density (1.447 g/cm³) relative to other trichlorobiphenylols support the use of CAS 50883-25-5 as a system suitability standard for GC and HPLC method development aimed at resolving co-eluting hydroxylated PCB congeners in environmental or biological extracts. Its unique retention behavior, driven by the contiguous chlorine substitution pattern, aids in column selection and gradient optimization.

Biodegradation Pathway Studies: Hydroxylated Intermediate Standard

As a hydroxylated derivative of 2,3,4-trichlorobiphenyl (PCB 21), this compound serves as a key analytical standard for tracking the oxidative biodegradation pathway of triCBs by Rhodococcus and Pseudomonas strains [3]. Its availability in high purity enables accurate quantification of metabolite formation rates and supports mechanistic studies of PCB bioremediation.

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